1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group and a fluorophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one typically involves the chloromethylation of 4-fluorophenylpropan-2-one. This can be achieved through the reaction of 4-fluorophenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl carbocation, which then reacts with the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted derivatives like amines or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
Comparison with Similar Compounds
Phenylacetone: Similar structure but lacks the chloromethyl and fluorophenyl groups.
Chloroacetone: Contains a chloromethyl group but lacks the fluorophenyl group.
Fluorobenzene: Contains a fluorophenyl group but lacks the chloromethyl and propanone groups.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for innovation in synthetic chemistry, pharmaceuticals, and industrial applications.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
CHEUWLUFTSZGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.